{2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
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Overview
Description
The compound {2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl ring, an amino-propionyl group, and a tert-butyl ester, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester typically involves multiple steps, including the protection of functional groups, formation of the cyclohexyl ring, and esterification. One common method is the one-pot synthesis , which improves efficiency by avoiding lengthy separation processes and purification of intermediate compounds . This method involves sequential reactions in a single reactor, often using catalysts and specific reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing waste and reducing production costs. The use of low-pressure sintering and other advanced techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
{2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including esters, amides, and ethers.
Scientific Research Applications
{2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
{2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester: can be compared with other similar compounds, such as:
2-Aminoethyl methacrylate hydrochloride: A compound with similar functional groups but different structural features.
Cyclohexyl carbamate derivatives: Compounds with similar cyclohexyl and carbamate groups but varying side chains and functional groups.
These comparisons highlight the unique structural and functional properties of This compound , making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-[[(2S)-2-aminopropanoyl]-ethylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-6-19(14(20)11(2)17)13-10-8-7-9-12(13)18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21)/t11-,12?,13?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVPZTAIJAVTKW-HIFPTAJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NC(=O)OC(C)(C)C)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCCC1NC(=O)OC(C)(C)C)C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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